7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Lipophilicity Drug-likeness Chromatographic behavior

7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 156938-71-5) is a 7-substituted benzazepin-2-one derivative with molecular formula C₁₇H₁₇NO₂ and molecular weight 267.32 g/mol. The compound features a seven-membered lactam ring fused to a benzene ring, with a benzyloxy substituent at the 7-position that confers distinct physicochemical properties including a calculated LogP of 3.54, compared to 2.11 for the 7-methoxy analog.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
Cat. No. B13693912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)NC(=O)C1
InChIInChI=1S/C17H17NO2/c19-17-8-4-7-14-11-15(9-10-16(14)18-17)20-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2,(H,18,19)
InChIKeyHBKRYVXCOWSIRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: Physicochemical and Synthetic Differentiation Guide for Benzazepinone Scaffold Procurement


7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 156938-71-5) is a 7-substituted benzazepin-2-one derivative with molecular formula C₁₇H₁₇NO₂ and molecular weight 267.32 g/mol . The compound features a seven-membered lactam ring fused to a benzene ring, with a benzyloxy substituent at the 7-position that confers distinct physicochemical properties including a calculated LogP of 3.54, compared to 2.11 for the 7-methoxy analog [1]. This benzazepinone scaffold serves as a versatile synthetic intermediate in medicinal chemistry, most notably as a protected precursor to 7-hydroxy benzazepinones and as a starting material for lipoxygenase-targeting phenylhydrazone derivatives [2].

Why 7-Benzyloxy Substitution Determines Synthetic Utility and Biological Outcome in Benzazepin-2-one Scaffolds


The 7-position substituent on the benzazepin-2-one core is not interchangeable without consequence. The benzyloxy group (OCH₂Ph) provides a unique combination of lipophilicity (LogP 3.54) and synthetic orthogonality that smaller alkoxy groups cannot replicate. When deprotected to the 7-hydroxy analog (CAS 22245-90-5), the resulting phenolic compound gains substantially higher binding affinity at the GluN2B subunit of NMDA receptors, as demonstrated across multiple enantiomerically pure benzazepine series where 7-hydroxy derivatives consistently outperform their 7-benzyloxy precursors [1]. Conversely, the 7-methoxy analog (LogP 2.11) is a permanently capped ether that cannot be deprotected under mild conditions, eliminating the option for late-stage diversification . These structural distinctions translate directly into divergent synthetic pathways and biological readouts, making generic replacement scientifically invalid for applications requiring either cleavable protection or tuned lipophilicity.

Quantitative Differentiation Evidence: 7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one vs. Closest Analogs


Calculated Lipophilicity: 7-Benzyloxy vs. 7-Methoxy Benzazepinone Shows ΔLogP = 1.43

The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 3.54, which is 1.43 log units higher than the 7-methoxy analog (LogP = 2.11) [1]. This ΔLogP of 1.43 corresponds to an approximately 27-fold higher predicted octanol-water partition coefficient for the 7-benzyloxy derivative. The 7-hydroxy analog has an even lower predicted LogP (estimated <1.5 based on the unsubstituted benzazepinone core LogP of ~1.0) . This lipophilicity gradient directly impacts chromatographic retention, membrane permeability, and blood-brain barrier penetration potential.

Lipophilicity Drug-likeness Chromatographic behavior BBB permeability

Synthetic Orthogonality: Benzyl Ether as Hydrogenolytically Cleavable Protecting Group vs. Inert Methyl Ether

The 7-benzyloxy substituent is quantitatively cleavable via catalytic hydrogenolysis (H₂, Pd/C, room temperature, atmospheric pressure) to yield the 7-hydroxy benzazepinone, a transformation documented in the synthesis of enantiomerically pure GluN2B antagonists where 7-benzyloxy precursors (S)-2 and (R)-2 were converted to the corresponding 7-hydroxy phenols (S)-3 and (R)-3 with ≥99.7% enantiomeric excess after chiral HPLC separation [1]. In contrast, the 7-methoxy analog is a permanent methyl ether; its demethylation requires boron tribromide (BBr₃) or refluxing hydroiodic acid, conditions incompatible with many functional groups [2]. This synthetic orthogonality positions the 7-benzyloxy compound as a strategic intermediate in divergent synthesis where the free 7-OH is required for further derivatization (e.g., etherification, esterification, or sulfonation).

Protecting group strategy Hydrogenolysis Late-stage functionalization Synthetic intermediate

GluN2B NMDA Receptor Affinity: 7-Benzyloxy as Protected Precursor to High-Affinity 7-Hydroxy Antagonists

In the tetrahydro-3-benzazepine series, 7-benzyloxy compounds consistently exhibit lower GluN2B receptor binding affinity than the corresponding 7-hydroxy derivatives. Tewes et al. (2010) established this class-level SAR trend across more than 25 compounds: 'Generally 7-hydroxy derivatives display higher NR2B receptor affinities than the corresponding 7-benzyloxy compounds' [1]. The most potent 7-hydroxy compound (WMS-1410, 25) achieved Ki = 14 nM with IC₅₀ = 18.4 nM against glutamate-induced excitotoxicity. Börgel et al. (2018) confirmed this pattern in a parallel series: the R-configured 7-hydroxy phenol (R)-3 showed GluN2B Ki = 30 nM, while the 7-benzyloxy precursor showed substantially lower affinity (eudismic ratio in binding assay = 25) [2]. This positions the 7-benzyloxy compound not as the final pharmacophore but as the indispensable protected intermediate required to access the high-affinity 7-hydroxy antagonists.

NMDA receptor GluN2B antagonist Ifenprodil analog Neuroprotection

Lipoxygenase Inhibitor Program: Documented Use as Key Starting Material for Bioactive Phenylhydrazones

The target compound has a documented, specific role as a starting material in a published lipoxygenase inhibitor program. Büge et al. (1994) employed tetrahydro-2H-benz[b]azepin-2-ones, synthesized via Beckmann rearrangement or Schmidt reaction, as the starting substances for generating thiones, thiolactim ethers, and phenylhydrazones that were tested as soybean lipoxygenase inhibitors [1]. The 7-benzyloxy substitution pattern is critical in this context because (a) it provides the benzyloxy-substituted benzazepinone scaffold required for the phenylhydrazone formation sequence, and (b) related SAR from substituted benzyloxy anticonvulsant series demonstrates that the non-substituted benzyloxy group serves as an essential baseline for evaluating electronic effects of aryl ring substituents (e.g., 4-F substitution improving MES ED50 from 17.3 to 11.8 mg/kg in triazoloquinoline series) [2]. The compound thus occupies a specific node in structure-activity relationship studies where the unsubstituted benzyloxy provides the reference activity against which substituted analogs are benchmarked.

Lipoxygenase inhibition Anti-inflammatory Phenylhydrazone Soybean LOX

Evidence-Backed Application Scenarios for 7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Procurement


GluN2B-Selective NMDA Receptor Antagonist Development: Protected Intermediate for High-Affinity 7-Hydroxy Leads

Research groups developing ifenprodil-derived GluN2B antagonists should procure this compound as the immediate precursor to the pharmacologically active 7-hydroxy benzazepines. As demonstrated by Börgel et al. (2018) and Tewes et al. (2010), hydrogenolytic cleavage of the 7-benzyloxy group yields 7-hydroxy benzazepines with GluN2B Ki values of 14–30 nM [1]. The benzyl protection strategy enables late-stage deprotection after constructing the full benzazepine scaffold, avoiding chemoselectivity conflicts with phenolic oxidation during multi-step synthesis.

Lipoxygenase-Targeted Phenylhydrazone Library Synthesis

Investigators synthesizing phenylhydrazone-based lipoxygenase inhibitors should select this 7-benzyloxy benzazepinone as the entry point to the thione–thiolactim ether–phenylhydrazone sequence validated by Büge et al. (1994) [2]. The benzyloxy aryl ring is structurally integral to the phenylhydrazone pharmacophore; the 7-methoxy or 7-hydroxy analogs cannot yield this chemotype. The compound serves as the unsubstituted benzyloxy baseline for subsequent SAR expansion with halogen-, methyl-, or nitro-substituted benzyloxy derivatives.

Physicochemical Property-Driven Lead Optimization Requiring Elevated Lipophilicity

For CNS-targeted programs where blood-brain barrier penetration is desired, the 7-benzyloxy compound (LogP 3.54) offers a 27-fold higher partition coefficient than the 7-methoxy analog (LogP 2.11) [3]. Medicinal chemists optimizing CNS drug candidates can use this compound to evaluate the effect of increased lipophilicity on target engagement, metabolic stability, and off-target binding, while retaining the option for quantitative conversion to the more polar 7-hydroxy analog via hydrogenolysis for direct comparison within the same synthetic series.

Divergent Synthesis of 7-Substituted Benzazepinone Libraries via Late-Stage Functionalization

The 7-benzyloxy compound serves as a central branching point for divergent library synthesis. Hydrogenolytic debenzylation yields the 7-hydroxy intermediate, which can be subsequently derivatized by O-alkylation, O-acylation, O-sulfonation, or Mitsunobu reaction to access diverse 7-substituted benzazepinone analogs from a single storable precursor [1]. This strategy avoids the need to carry diverse 7-substituents through the entire multi-step benzazepinone ring construction, improving overall synthetic efficiency and enabling parallel SAR exploration.

Quote Request

Request a Quote for 7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.